

An In-depth Technical Guide to 2,5-Dimethyl-1-benzothiophene

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Compound of Interest

Compound Name: 2,5-Dimethyl-1-benzothiophene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,5-Dimethyl-1-benzothiophene**, a sulfur-containing heterocyclic organic compound. This document consolidates its chemical identifiers, physical properties, and available experimental data to support research and development activities.

Core Chemical Information

2,5-Dimethyl-1-benzothiophene, a substituted derivative of benzothiophene, is identified by the following key identifiers:

Identifier	Value	Source
CAS Number	16587-48-7	[1] [2] [3]
PubChem CID	595701	[1]
Molecular Formula	C ₁₀ H ₁₀ S	[1] [2]
Molecular Weight	162.25 g/mol	[1] [3]
InChI	InChI=1S/C10H10S/c1-7-3-4-10-9(5-7)6-8(2)11-10/h3-6H,1-2H3	[1] [2]
InChIKey	FJPNWMZUNBSFIQ-UHFFFAOYSA-N	[1] [2]
SMILES	<chem>CC1=CC2=C(C=C1)SC(=C2)C</chem>	[1]
IUPAC Name	2,5-dimethyl-1-benzothiophene	[1]

Physicochemical Properties

A summary of the key physicochemical properties of **2,5-Dimethyl-1-benzothiophene** is presented below.

Property	Value	Notes
Appearance	Colorless solid	Smells like naphthalene. [4]
Boiling Point	220–221°C	[4]
Melting Point	32°C	[4]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2,5-Dimethyl-1-benzothiophene** is not readily available in the reviewed literature, several general methods for the synthesis of benzothiophene derivatives have been described. These methods can likely be adapted for the synthesis of the 2,5-dimethyl substituted variant.

Common synthetic strategies for the benzothiophene core include:

- **Intramolecular Cyclization of Aryl Sulfides:** This approach involves the cyclization of various aryl sulfides using different catalysts and reaction conditions.^[4] For instance, 2-phenylthioethanol can undergo oxidation-cyclization in the presence of a Pd/Al catalyst at high temperatures.^[4]
- **Visible-Light-Promoted Cyclization:** A practical synthesis of benzothiophenes can be achieved through the visible-light-promoted cyclization of disulfides and alkynes.^[5]
- **Palladium-Catalyzed or Radical-Promoted Heterocyclodehydration:** This method utilizes 1-(2-mercaptophenyl)-2-yn-1-ols as precursors, which can be converted to benzothiophene derivatives.^[6]

A plausible synthetic pathway for **2,5-Dimethyl-1-benzothiophene** could involve the reaction of a suitably substituted (e.g., 4-methylthiophenol) with a propargyl alcohol derivative, followed by an intramolecular cyclization.

Below is a generalized workflow for the synthesis of benzothiophene derivatives, which could be adapted for **2,5-Dimethyl-1-benzothiophene**.

Caption: Generalized synthetic workflow for benzothiophene derivatives.

Spectroscopic Data

Detailed experimental spectroscopic data for **2,5-Dimethyl-1-benzothiophene** is limited in the public domain.

Mass Spectrometry: The NIST WebBook provides an electron ionization mass spectrum for Benzo[b]thiophene, 2,5-dimethyl-.^[2] Key mass-to-charge ratios (m/z) observed in the spectrum can be used for its identification.

NMR and IR Spectroscopy: No specific experimental ^1H NMR, ^{13}C NMR, or IR spectra for **2,5-Dimethyl-1-benzothiophene** were found in the searched literature. However, spectroscopic data for related benzothiophene derivatives are available and can serve as a reference for spectral interpretation.^{[7][8]}

Biological and Pharmacological Activities

The benzothiophene scaffold is a prominent feature in a variety of biologically active compounds and approved drugs, including raloxifene (an osteoporosis treatment), zileuton (an asthma medication), and sertaconazole (an antifungal agent).[9] Derivatives of benzothiophene have been reported to exhibit a wide range of pharmacological activities, including:

- Antimicrobial[7]
- Anticancer
- Anti-inflammatory
- Antidiabetic[4][9][10][11]

While the broader class of benzothiophenes is well-studied, specific biological data for **2,5-Dimethyl-1-benzothiophene** is not extensively documented in the available literature. Further research is required to elucidate its specific biological targets and potential therapeutic applications.

The following diagram illustrates the general involvement of the benzothiophene core in drug development.

Caption: The benzothiophene core as a key scaffold in medicinal chemistry.

Conclusion

2,5-Dimethyl-1-benzothiophene is a well-characterized compound in terms of its fundamental chemical identifiers. While specific experimental protocols and detailed spectroscopic and biological data for this particular derivative are scarce in publicly accessible literature, the extensive research on the broader class of benzothiophenes provides a solid foundation for future investigations. Researchers and drug development professionals can leverage the general synthetic methodologies and known biological activities of the benzothiophene scaffold to explore the potential of **2,5-Dimethyl-1-benzothiophene** in various scientific and therapeutic areas. Further research is warranted to fully characterize its properties and potential applications.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2,5-Dimethyl-1-benzothiophene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b099995#2-5-dimethyl-1-benzothiophene-cas-number-and-identifiers]

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